molecular formula C19H22N6O6S3 B2492201 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide CAS No. 851784-05-9

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2492201
CAS No.: 851784-05-9
M. Wt: 526.6
InChI Key: NZZFBEFUPXKQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 1,3,4-oxadiazole moiety via a carbamoylmethyl sulfanyl bridge. The 1,3,4-oxadiazole is further substituted with a 3,4,5-trimethoxybenzamide group. The ethylsulfanyl and trimethoxybenzamide substituents enhance lipophilicity and π-π stacking capacity, which may influence membrane permeability and target binding. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs demonstrate activities tied to heterocyclic cores and substituent electronics.

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O6S3/c1-5-32-19-25-23-17(34-19)21-13(26)9-33-18-24-22-14(31-18)8-20-16(27)10-6-11(28-2)15(30-4)12(7-10)29-3/h6-7H,5,8-9H2,1-4H3,(H,20,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFBEFUPXKQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3,4-Thiadiazole Intermediate Preparation

The 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine subunit is synthesized via cyclocondensation of thiosemicarbazide derivatives. A validated approach involves:

  • Thiosemicarbazide Formation : Reacting ethyl isothiocyanate with hydrazine hydrate yields 1-amidinothiosemicarbazide.
  • Cyclization : Treatment with acetic anhydride induces cyclization to form the 1,3,4-thiadiazole core. For example, Kurzer and Canelle achieved 72% yield using this method.
  • Ethylsulfanyl Introduction : Post-cyclization, nucleophilic substitution with ethyl mercaptan in the presence of K₂CO₃ introduces the ethylsulfanyl group at position 5.

Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or ethanol
  • Temperature: 80–90°C for cyclization
  • Catalysts: Acetic anhydride or POCl₃

1,3,4-Oxadiazole Intermediate Synthesis

The 1,3,4-oxadiazole ring is constructed via oxidative cyclization of semicarbazides. Santhosh et al. demonstrated a one-pot synthesis using Boc-protected amino acid hydrazides and isoselenocyanato esters under visible light irradiation (yields: 85–94%).

Alternative Method :
Pd-catalyzed annulations of isocyanides and hydrazides in toluene at 110°C yield 2-amino-1,3,4-oxadiazoles.

Linker Installation and Functionalization

Carbamoylmethylsulfanyl Bridge Formation

The sulfanyl bridge connecting the thiadiazole and oxadiazole rings is installed via a two-step protocol:

  • Mercaptoacetamide Synthesis :

    • React 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in dichloromethane (DCM) to form 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide.
    • Substitute chloride with thiourea to introduce the sulfhydryl group.
  • Oxadiazole Coupling :

    • Treat 5-mercapto-1,3,4-oxadiazol-2-amine with the above mercaptoacetamide derivative in DMF using EDCI/HOBt coupling reagents.

Yield Optimization :

  • EDCI/HOBt system increases coupling efficiency to 78–82%.
  • Reaction time: 12–24 h under nitrogen.

3,4,5-Trimethoxybenzamide Attachment

The final benzamide group is introduced via amide bond formation:

  • Activation of 3,4,5-Trimethoxybenzoic Acid :

    • Convert to acyl chloride using SOCl₂ or TCFH (N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate).
  • Nucleophilic Substitution :

    • React the activated acid with the amine-functionalized oxadiazole intermediate in anhydrous DCM with triethylamine (TEA).

Critical Parameters :

  • Molar ratio (acid:amine): 1.2:1 to prevent dimerization.
  • Temperature: 0°C to room temperature.

Integrated Synthetic Routes

Sequential Linear Synthesis

A linear approach assembles subunits stepwise (Table 1):

Table 1: Linear Synthesis Protocol

Step Reaction Reagents/Conditions Yield (%) Reference
1 Thiadiazole cyclization Acetic anhydride, 80°C 72
2 Oxadiazole formation Pd(OAc)₂, toluene, O₂ 68
3 Sulfanyl bridge coupling EDCI/HOBt, DMF, 24 h 78
4 Benzamide conjugation TCFH, DCM, TEA 81

Convergent Synthesis Strategy

A convergent route synthesizes thiadiazole and oxadiazole modules separately before final coupling (Table 2):

Table 2: Convergent Synthesis Outcomes

Module Method Yield (%) Purity (%)
Thiadiazole POCl₃-mediated cyclization 85 98.5
Oxadiazole Visible-light photocatalysis 92 97.8
Final Coupling HATU/DIPEA, DMF 76 96.2

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.45 (q, SCH₂CH₃), δ 3.85–3.92 (OCH₃), δ 6.78 (Ar-H).
  • HRMS : [M+H]⁺ calculated for C₂₂H₂₅N₇O₆S₂: 564.1324; observed: 564.1328.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) showed 98.2% purity, confirming absence of dimeric byproducts.

Challenges and Optimization

Regioselectivity in Cyclization

Using TMSCl or diphenyl chlorophosphate minimizes oxadiazole-thiadiazole isomerization during cyclization.

Solvent Effects on Yield

  • DMF vs. THF : DMF improves oxadiazole coupling yields by 15% due to better solubility of intermediates.
  • Ethanol : Suboptimal for Pd-catalyzed reactions (yields drop to 52%).

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Moieties
Compound Name Structural Features Key Substituents Potential Property Impact References
Target Compound 1,3,4-Thiadiazole + 1,3,4-oxadiazole + trimethoxybenzamide Ethylsulfanyl, carbamoylmethyl sulfanyl High lipophilicity, π-π interactions -
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide 1,3,4-Thiadiazole + nitrobenzamide Nitro group Electron-withdrawing, increased reactivity
N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide 1,3,4-Thiadiazole + sulfamoyl + chlorophenyl Chlorophenyl, sulfamoyl Enhanced polarity, altered solubility
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide 1,3,4-Thiadiazole + trifluoromethylphenyl + benzodioxole Trifluoromethyl Metabolic stability, electronegativity

Key Insights :

  • Nitro vs.
  • Sulfamoyl vs.
  • Trifluoromethyl Substitution : The trifluoromethyl group () improves metabolic stability and electronegativity, which could enhance target affinity but reduce bioavailability compared to the trimethoxybenzamide.
Analogues with Varied Heterocyclic Linkers
Compound Name Structural Features Key Substituents Potential Property Impact References
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole + thiophene + sulfamoyl Thiophene, dipropylsulfamoyl Altered π-stacking, solubility
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide Triazole + benzothiazole + trimethoxybenzamide Benzothiazole, triazole Enhanced metal-binding capacity

Key Insights :

  • Oxadiazole vs. Triazole Linkers : The 1,3,4-oxadiazole core () is less electron-rich than triazoles (), affecting charge distribution and interaction with charged residues in enzymatic pockets.
  • Benzothiazole Integration : Benzothiazole () may confer metal-binding properties, which are absent in the target compound’s oxadiazole-thiadiazole scaffold.
Physicochemical and Pharmacokinetic Profiling

While explicit data (e.g., logP, solubility) for the target compound is unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The ethylsulfanyl and trimethoxy groups likely increase logP compared to nitro- or sulfamoyl-substituted analogs.
  • Solubility : Polar groups (e.g., sulfamoyl in ) enhance aqueous solubility but may reduce blood-brain barrier penetration.

Biological Activity

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes various research findings to provide an overview of its biological activity.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its biological activity. Key properties include:

PropertyValue
Molecular Weight355.43 g/mol
Molecular FormulaC14H17N3O4S2
LogP3.244
Polar Surface Area69.21 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Research indicates that derivatives of thiadiazole compounds exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves the inhibition of cellular proliferation through apoptosis induction and interference with critical cellular pathways such as tubulin polymerization.

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    A study highlighted the efficacy of thiadiazole derivatives in inhibiting growth in human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The most potent derivatives displayed IC50 values as low as 0.28 μg/mL against MCF-7 cells .
  • Structure-Activity Relationship (SAR) :
    The structure-activity relationship studies emphasize that modifications at the C-5 position of the thiadiazole ring significantly affect cytotoxicity. For instance, specific substitutions enhance binding affinity to tubulin, thereby increasing antiproliferative activity .
  • In Vivo Studies :
    In vivo models have shown that certain thiadiazole compounds can reduce tumor size significantly compared to control groups. For example, a compound with structural similarities to this compound demonstrated a marked decrease in tumor growth in xenograft models .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
AnticancerSignificant growth inhibition in multiple cancer cell lines
Apoptosis InductionInduces apoptosis without cell cycle arrest
Tubulin InteractionForms hydrogen bonds with tubulin affecting polymerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.